![molecular formula C15H12ClN5OS B2533966 3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 402503-65-5](/img/structure/B2533966.png)
3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Description
3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H12ClN5OS and its molecular weight is 345.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
Compounds with structures similar to "3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide" have been synthesized and screened for their antimicrobial and antimycobacterial activities. For example, nicotinic acid hydrazide derivatives have demonstrated promising results in this area, suggesting potential applications in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives, starting from related compounds, have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These studies revealed moderate to good binding energies, suggesting these compounds' potential as leads in drug discovery for targeting specific proteins (E. M. Flefel et al., 2018).
Antiviral and Cytotoxic Activities
Further research on pyrazole- and isoxazole-based heterocycles has indicated significant antiviral and cytotoxic activities, particularly against Herpes simplex type-1 (HSV-1). Such findings suggest the compound's potential application in developing new antiviral therapies (K. Dawood et al., 2011).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion protection behavior on mild steel in acidic solutions. Their excellent inhibition efficiency highlights potential applications in corrosion protection, which is crucial in industrial maintenance and protection strategies (P. Paul et al., 2020).
Synthetic Applications and Heterocyclic Derivatives
The synthesis of new heterocyclic compounds using carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines showcases the chemical versatility and potential synthetic applications of such compounds in creating novel pharmaceuticals and materials (A. Aly et al., 2019).
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5OS/c1-9(10-4-6-17-7-5-10)18-21-15(22)12-8-11(19-20-12)13-2-3-14(16)23-13/h2-7,11-12,19-20H,8H2,1H3,(H,21,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJMIBBMZLKVQY-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC(NN1)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC(NN1)C2=CC=C(S2)Cl)/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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